BEMP phosphazene

Overview

Description

Synthesis Analysis

BEMP phosphazene and related compounds are synthesized through various methodologies, demonstrating their adaptability and utility in different chemical contexts. For instance, BEMP has been highlighted as an active organocatalyst for the living ring-opening polymerization (ROP) of cyclic esters, showcasing its potential in creating polyesters with predictable molecular weights and high end-group fidelity (Zhang et al., 2007).

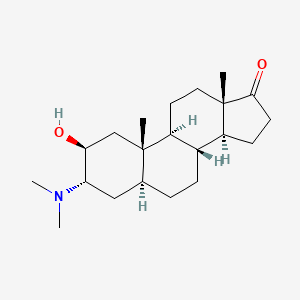

Molecular Structure Analysis

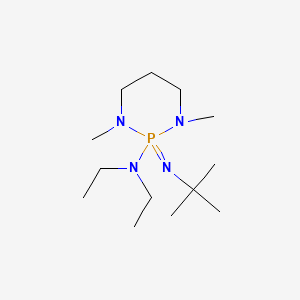

The electronic structure and bonding of phosphazenes, including BEMP, have been explored through natural bond orbital (NBO) and topological electron density analyses. These studies provide insight into the dominant bonding features and the effects of substituents on the P-N bond, contributing to a deeper understanding of their structural characteristics (Chaplin et al., 2005).

Chemical Reactions and Properties

BEMP phosphazene facilitates a variety of chemical reactions, serving as a catalyst in processes such as the phospha-Michael addition to electron-poor alkenes and the synthesis of macrocyclic cyclophane-based alpha-amino acid derivatives. These applications underscore its role as a versatile catalyst in organic synthesis (Strappaveccia et al., 2016) (Kotha et al., 2002).

Physical Properties Analysis

The physical properties of BEMP phosphazene and related compounds, such as their thermal stability, solubility, and mechanical properties, are crucial for their application in materials science. While specific studies on BEMP's physical properties were not directly identified, the general characteristics of phosphazenes suggest they possess unique attributes suitable for various applications.

Chemical Properties Analysis

The chemical properties of BEMP phosphazene, including its reactivity, stability under different conditions, and interactions with other chemicals, are foundational to its utility in catalysis and polymer synthesis. Its strong basicity and ability to participate in hydrogen bonding are particularly notable, enhancing its effectiveness as a catalyst and reagent in organic synthesis (Ullrich et al., 2019).

Scientific Research Applications

Specific Scientific Field

Summary of the Application

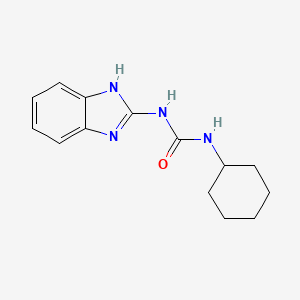

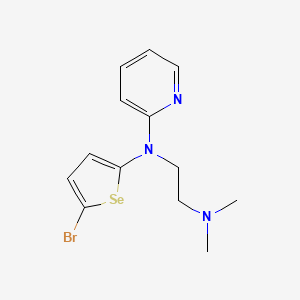

BEMP phosphazene is used as a base in various chemical reactions . It is an extremely strong and uncharged base, built on a unit where a nitrogen basic center is double bonded to pentavalent phosphorus .

Methods of Application

BEMP phosphazene is used for the in situ generation of highly reactive “naked” anions, for example, for alkylation reactions or for spectroscopic investigations . It is also applicable in reactions where ionic bases cause solubility problems, are sensitive towards oxidation or acylation, or result in Lewis-acid catalyzed side reactions .

Results or Outcomes

The use of BEMP phosphazene as a base can lead to easier work-up through cleaner reactions, close to quantitative recovery, and reaction rate enhancement .

Use in Biomedical Applications

Specific Scientific Field

Summary of the Application

Polyphosphazenes, including BEMP phosphazene, have become a research hotspot in the medical and pharmaceutical fields due to their unique properties, such as structural flexibility, property tunability, and diverse functionality .

Methods of Application

Researchers can capitalize on the flexibility of the polyphosphazene backbone and multiplicity of the macromolecular substitution reaction to meet various design requirements, including stereochemistry, nanostructure, and topology . Polyphosphazenes are used in the fields of controlled drug/gene/vaccine delivery, regenerative engineering, cell imaging tracking, coating formulations for wound dressing, etc .

Results or Outcomes

Polyphosphazenes display superior biocompatibility to typical biomaterials and can be blended with other biologically relevant polymers to yield unique erosion profiles and buffering degradation products .

Catalyst in the Synthesis of Poly (phthalaldehyde) Polymer

Specific Scientific Field

Summary of the Application

BEMP phosphazene has been used as a catalyst in the synthesis of poly (phthalaldehyde) polymer . This polymer has potential applications in various fields, including the production of biodegradable materials .

Methods of Application

BEMP phosphazene is used as a catalyst to facilitate the polymerization reaction . The specific experimental procedures and conditions can vary depending on the desired properties of the resulting polymer .

Results or Outcomes

The use of BEMP phosphazene as a catalyst can lead to the successful synthesis of poly (phthalaldehyde) polymer . The properties of the resulting polymer can be tuned by adjusting the reaction conditions .

Nucleophilic Ring Opening of N-Sulfonyl Aziridines

Specific Scientific Field

Summary of the Application

BEMP phosphazene participates in the mild base catalyzed nucleophilic ring opening of N-sulfonyl aziridines . This reaction is a key step in the synthesis of various organic compounds .

Methods of Application

BEMP phosphazene is used as a base to facilitate the nucleophilic ring opening of N-sulfonyl aziridines . The specific experimental procedures and conditions can vary depending on the desired products .

Results or Outcomes

The use of BEMP phosphazene in this reaction can lead to the successful synthesis of various organic compounds . The properties of the resulting compounds can be tuned by adjusting the reaction conditions .

Ring-Opening of Epoxides with Phenols

Specific Scientific Field

Summary of the Application

BEMP phosphazene supported on polystyrene (PS-BEMP) has been reported as an efficient catalyst for the ring-opening of epoxides with phenols . This reaction is a key step in the synthesis of various organic compounds .

Methods of Application

BEMP phosphazene is used as a catalyst to facilitate the ring-opening of epoxides with phenols . The specific experimental procedures and conditions can vary depending on the desired products .

Results or Outcomes

The use of BEMP phosphazene in this reaction can lead to the successful synthesis of various organic compounds . The properties of the resulting compounds can be tuned by adjusting the reaction conditions .

Basic Titrants in Non-Aqueous Acid–Base Titration

Specific Scientific Field

Summary of the Application

Phosphazene bases, including BEMP phosphazene, are used as basic titrants in non-aqueous acid–base titration . They are very strong bases in many solvents and their conjugate acids are inert and non-HBD cations .

Methods of Application

BEMP phosphazene is used as a titrant in non-aqueous acid–base titration . The specific experimental procedures and conditions can vary depending on the desired outcomes .

Results or Outcomes

The use of BEMP phosphazene as a titrant can lead to accurate and reliable results in non-aqueous acid–base titration .

Future Directions

properties

IUPAC Name |

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCBATMPTLKTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243369 | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BEMP phosphazene | |

CAS RN |

98015-45-3 | |

| Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BEMP phosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMP PHOSPHAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)

![1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1229996.png)